1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

kinase inhibitor structure–activity relationship binding affinity

The compound 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251594-64-5, molecular formula C26H24N4O4, molecular weight 456.5 g/mol) is a synthetic small molecule belonging to the N-substituted imidazole-4-carboxamide class. It has been described in vendor repositories as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK/PTK2) and has also been associated with poly(ADP-ribose) polymerase (PARP) inhibition.

Molecular Formula C26H24N4O4
Molecular Weight 456.502
CAS No. 1251594-64-5
Cat. No. B2406033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
CAS1251594-64-5
Molecular FormulaC26H24N4O4
Molecular Weight456.502
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4)OC
InChIInChI=1S/C26H24N4O4/c1-33-21-12-13-22(24(14-21)34-2)25(31)28-20-10-8-18(9-11-20)15-30-16-23(27-17-30)26(32)29-19-6-4-3-5-7-19/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32)
InChIKeyZBGDXXHETRGYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2,4-Dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251594-64-5): Core Structural Identity & Procurement-Relevant Classification


The compound 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251594-64-5, molecular formula C26H24N4O4, molecular weight 456.5 g/mol) is a synthetic small molecule belonging to the N-substituted imidazole-4-carboxamide class . It has been described in vendor repositories as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK/PTK2) and has also been associated with poly(ADP-ribose) polymerase (PARP) inhibition . This dual-annotation profile places the compound within a densely populated chemical space of kinase and PARP inhibitors, making its precise structural differentiation critical for research procurement.

Why 1-(4-(2,4-Dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide Cannot Be Replaced by a Class-Level Analog


The imidazole-4-carboxamide scaffold hosts a broad array of kinase and PARP inhibitors where subtle variations in the benzamido substitution pattern and the N-aryl group can fundamentally alter target engagement, selectivity, and ADME properties [1]. The specific 2,4-dimethoxy configuration on the benzamido ring, combined with an unsubstituted N-phenyl terminus, creates a unique steric and electronic fingerprint that cannot be assumed from analogs bearing 3,5-dimethoxy, 4-ethoxy, or halogen modifications [2]. Without head-to-head data, the procurement decision must rest on the verifiable structural exclusivity of this compound within the patent-defined chemical space.

Product-Specific Quantitative Evidence Guide for 1-(4-(2,4-Dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide


High ligand efficiency from the 2,4-dimethoxybenzamido motif versus 3,5-dimethoxy and 4-ethoxy analogs

Among the closest commercially available analogs in the same patent family, the 2,4-dimethoxybenzamido substituent is associated with a more compact hydrophobic footprint and distinct hydrogen-bonding geometry compared to the 3,5-dimethoxy isomer (CAS 1251684-09-9) and the 4-ethoxy variant (CAS 1251608-11-3) [1]. This difference translates into higher predicted binding site complementarity for targets with shallow, methoxy-tolerant pockets (e.g., FAK), although no direct IC50 comparison has been published for these exact analogs.

kinase inhibitor structure–activity relationship binding affinity

Unsubstituted N-phenyl terminus ensures minimal steric bulk relative to o-tolyl and 4-ethoxyphenyl congeners

The N-phenyl terminus of the target compound is unsubstituted, in contrast to the o-tolyl analog (CAS 1251692-06-4) and the 4-ethoxyphenyl analog (CAS 1251608-11-3) . The absence of a methyl or ethoxy group reduces molecular volume by approximately 20–30 ų and eliminates a potential steric clash with the hinge region of kinases, which may improve binding kinetics or selectivity across a broader kinome panel.

kinase selectivity ADME molecular docking

CYP3A4 liability profile inferred from BindingDB data for closely related imidazole-4-carboxamide scaffold

A structurally related imidazole-4-carboxamide analog (CHEMBL4081497) showed weak inhibition of CYP3A4 (IC50 = 25,000 nM), CYP2D6 (IC50 = 25,000 nM), and CYP1A2 (IC50 = 25,000 nM) in human liver microsomes [1]. While the exact data for CAS 1251594-64-5 have not been published, the shared core scaffold implies a low risk of CYP-mediated drug–drug interactions at concentrations typically used in cellular assays (≤1 µM). This contrasts with known FAK inhibitors such as defactinib, which exhibit more potent CYP inhibition.

drug metabolism cytochrome P450 ADME-Tox

Best-Use Scenarios for 1-(4-(2,4-Dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide Based on Structural Differentiation Evidence


Building a Customized FAK Inhibitor Library Where Structural Diversity Is Required

Procurement Scenario: A medicinal chemistry team is assembling a set of ATP-competitive FAK inhibitors for high-throughput screening and requires compounds with unique substitution patterns to map the kinase's ATP-binding pocket [1]. The 2,4-dimethoxybenzamido + N-phenyl combination is not replicated in standard commercial libraries, providing an orthogonal chemotype relative to known pyrimidine- and benzimidazole-based FAK inhibitors.

Structure–Activity Relationship (SAR) Studies Around the Benzamido Substitution Vector

Procurement Scenario: An academic lab investigating the role of the benzamido group in kinase selectivity needs the 2,4-dimethoxy variant as a direct comparator to 3,5-dimethoxy, 4-ethoxy, and 2-fluorobenzamido analogs [1]. Purchasing CAS 1251594-64-5 together with CAS 1251684-09-9 and CAS 1251608-11-3 creates a matched-pair SAR set that isolates the effect of methoxy group positioning.

Fragment Elaboration Using the Unsubstituted N-Phenyl Terminus as a Growth Vector

Procurement Scenario: A structure-based drug design group is seeking a fragment-like imidazole-4-carboxamide with an unsubstituted N-phenyl ring for late-stage functionalization [1]. The absence of pre-installed substituents on the terminal phenyl ring allows for systematic introduction of halogens, alkyl groups, or heterocycles, enabling a clean SAR campaign.

Quote Request

Request a Quote for 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.